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This guide provides a comprehensive comparison of in-vitro digestion models used to predict
the bioaccessibility of zinc from various matrices, including food and dietary supplements.
Understanding zinc bioaccessibility—the fraction of ingested zinc that is available for
absorption in the small intestine—is crucial for developing effective nutritional strategies and
bioavailable drug formulations. This document outlines the experimental data from different in-
vitro models, details their methodologies, and visualizes key processes to aid in model
selection and experimental design.

Comparison of In-Vitro Digestion Models for Zinc
Bioaccessibility

In-vitro digestion models are broadly categorized into static and dynamic models. Static
models, such as the internationally recognized INFOGEST method, simulate digestion in a
series of sequential, fixed steps. Dynamic models, like the Simulator of the Human Intestinal
Microbial Ecosystem (SHIME) and the TNO gastro-intestinal Model (TIM), aim to mimic the
physiological processes of the human gut more closely by simulating peristalsis, gradual pH
changes, and secretion of digestive fluids over time.

While direct head-to-head comparisons of zinc bioaccessibility from the same food matrix
using both static and dynamic models are limited in published literature, the available data
provide valuable insights into the performance of these models.
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Quantitative Data Summary

The following table summarizes findings on zinc bioaccessibility from various studies utilizing
different in-vitro digestion models. It is important to note that direct comparison between studies
should be made with caution due to variations in food matrices and specific model conditions.
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Food/Supplement

Key Findings on
Zinc

) In-Vitro Model Type . o Reference
Matrix Bioaccessibility
(%)
Varied from 1.1% to
9.4% depending on
the chemical form of o
_ _ o A. Zielinska-
. . o i zinc. Zinc diglycinate o
Dietary Supplements Static (with dialysis) ) Dawidziak, et al.
showed the highest (2023)

bioaccessibility, while
zinc sulphate had the

lowest.[1]

Nuts

Static (two-phase
enzymatic digestion

with dialysis)

Pistachios (48.1%)
and macadamia nuts
(39.4%) showed the
highest

M. Krzeszowiec, et al.
(2023)
bioaccessibility among

the tested nuts.[2]

Processed Meat

Products

Static (INFOGEST vs.
traditional solubility

and dialysis)

The INFOGEST

protocol yielded the

A.P. Ribeiro, et al.
(2022)

highest bioaccessible
fractions of zinc
compared to other

static methods.

Brassica chinensis L.

(Pakchoi)

Static (Physiologically
Based Extraction Test
- PBET)

Zinc bioaccessibility
ranged from 47.4—
89.1% in the gastric
phase and 20.1-
50.2% in the small

intestinal phase.[3]

S. Tao, et al. (2022)

Cereal-Based

Ingredients

Static, Semi-dynamic,
and Dynamic
(INFOGEST protocol)

For antioxidant A. Pinto, et al. (2024)
bioaccessibility, the

dynamic model

showed significantly

higher values
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compared to static
and semi-dynamic
models, suggesting a
more efficient release
of bioactive

compounds.[4]

Note: The study on cereal-based ingredients did not measure zinc bioaccessibility directly, but
its findings on antioxidant bioaccessibility highlight the potential for dynamic models to show
higher release of food components compared to static models.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and
comparability of in-vitro digestion studies. Below are the methodologies for the widely used
INFOGEST static model and a general outline for dynamic models like SHIME.

INFOGEST 2.0: A Standardized Static In-Vitro Digestion
Method

The INFOGEST method is a globally harmonized protocol for simulating gastrointestinal food
digestion.[5] The protocol is divided into three sequential phases: oral, gastric, and intestinal.

1. Oral Phase:

Objective: To simulate the initial mechanical and enzymatic breakdown of food in the mouth.

Procedure:

o Mix the food sample with simulated salivary fluid (SSF) containing a-amylase.

o Incubate at 37°C for 2 minutes with gentle mixing.

2. Gastric Phase:

Objective: To simulate the acidic and enzymatic conditions of the stomach.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.mdpi.com/2076-3921/13/10/1244
https://www.benchchem.com/product/b10761298?utm_src=pdf-body
https://www.mdpi.com/2076-3921/13/10/1244
https://www.nottingham.ac.uk/research/beacons-of-excellence/future-food/publications/documents/food-for-health-publications/muleya-et-al-2021-a-stable-isotope-approach.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Procedure:
o Add simulated gastric fluid (SGF) containing pepsin to the oral bolus.
o Adjust the pH to 3.0 with HCI.
o Incubate at 37°C for 2 hours with continuous mixing.
3. Intestinal Phase:
o Objective: To simulate the enzymatic digestion and bile salt activity in the small intestine.
e Procedure:

o Add simulated intestinal fluid (SIF) containing pancreatin and bile salts to the gastric
chyme.

o Adjust the pH to 7.0 with NaOH.
o Incubate at 37°C for 2 hours with continuous mixing.
Bioaccessibility Measurement:

 After the intestinal phase, the bioaccessible fraction of zinc is typically determined by
measuring the soluble zinc in the digesta after centrifugation or by using a dialysis
membrane to separate the low molecular weight, potentially absorbable zinc.

Dynamic In-Vitro Digestion Models (e.g., SHIME)

Dynamic models offer a more physiologically relevant simulation of digestion. The Simulator of
the Human Intestinal Microbial Ecosystem (SHIME®) is a multi-compartmental model that can
simulate the entire gastrointestinal tract, including the colon and its microbiota.

General Workflow:

o Stomach Compartment: The food sample is introduced into a vessel simulating the stomach.
Gastric acid and enzymes are continuously secreted, and the pH is gradually lowered. The
emptying of the stomach content into the small intestine compartment is also simulated.
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e Small Intestine Compartment: The chyme from the stomach enters the small intestine vessel.
Pancreatic and bile secretions are added, and the pH is neutralized. The continuous removal
of the digested material and absorption of bioaccessible nutrients are simulated through a

dialysis or filtration system.

e Large Intestine Compartments (in SHIME): For studies involving the gut microbiota, the
digested material can be passed through a series of vessels simulating the ascending,
transverse, and descending colon, each inoculated with a representative microbial

community.

Visualizations
Experimental Workflow for In-Vitro Zinc Bioaccessibility
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Caption: A schematic overview of the in-vitro digestion process for determining zinc
bioaccessibility.
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Factors Influencing Zinc Bioaccessibility
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Caption: Key factors that can influence the bioaccessibility of zinc during digestion.

Conclusion

In-vitro digestion models are invaluable tools for screening and understanding the factors that
affect zinc bioaccessibility. Static models, particularly the standardized INFOGEST protocol,
offer a cost-effective and reproducible method for comparative studies. Dynamic models, while
more complex and resource-intensive, provide a more physiologically relevant simulation and
may be more predictive of in-vivo outcomes, especially for complex food matrices. The choice
of model should be guided by the specific research question, the nature of the sample, and the
available resources. For reliable and comparable data, adherence to standardized protocols is

paramount.
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 To cite this document: BenchChem. [A Comparative Guide to In-Vitro Digestion Models for
Predicting Zinc Bioaccessibility]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761298#validation-of-in-vitro-digestion-models-for-
predicting-zinc-bioaccessibility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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